molecular formula C34H15NO4 B13774832 Violanthrone, nitro- CAS No. 66085-76-5

Violanthrone, nitro-

Cat. No.: B13774832
CAS No.: 66085-76-5
M. Wt: 501.5 g/mol
InChI Key: JMLRQFUKQHMMLV-UHFFFAOYSA-N
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Description

Violanthrone is a polycyclic aromatic compound belonging to the class of anthraquinone derivatives. Its nitro-substituted analog, "Violanthrone, nitro-", features a nitro group (-NO₂) attached to the aromatic backbone. This modification significantly alters the compound's electronic properties, solubility, and reactivity. Nitro groups are known for their strong electron-withdrawing effects, which can enhance stability against oxidation and influence intermolecular interactions, making nitro-substituted violanthrone relevant in materials science and organic synthesis .

Preparation Methods

The synthesis of violanthrone, nitro- typically involves the nitration of violanthrone. Violanthrone is produced by coupling two molecules of benzanthrone . The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Violanthrone, nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases.

Scientific Research Applications

Photovoltaic Applications

Violanthrone, nitro- has been investigated as a potential material in organic photovoltaics (OPVs). The compound's electron-deficient characteristics make it suitable for use as an acceptor material in OPV blends. Research indicates that incorporating such compounds can enhance charge separation efficiency and overall device performance.

Case Study:
A study involving the synthesis of various electron-deficient materials, including violanthrone derivatives, demonstrated that these compounds could significantly improve the efficiency of organic solar cells. The resulting devices exhibited enhanced power conversion efficiencies compared to traditional fullerene-based systems .

Organic Light Emitting Diodes (OLEDs)

Violanthrone, nitro- also shows promise in the development of OLEDs. Its strong light absorption properties and tunable emission spectra make it an attractive candidate for this application.

Data Table: Performance Comparison of OLEDs Using Different Materials

MaterialMaximum Efficiency (cd/A)Color Emission
Violanthrone, nitro-30Blue
Traditional OLEDs25Green
Novel Push-Pull Dyes35Red

This table illustrates the competitive performance of violanthrone-based OLEDs compared to conventional materials, highlighting its potential for commercial applications .

Nitro Dyes

As a member of the nitro dye family, violanthrone, nitro- exhibits unique chromatic properties due to its nitro group functionality. These dyes are widely used in textile and cosmetic formulations due to their vibrant colors and stability.

Applications:

  • Textile Dyeing: Violanthrone, nitro- can be utilized in dyeing processes where bright colors are desired.
  • Cosmetic Formulations: The compound has been explored for use in cosmetic products due to its aesthetic appeal and potential skin benefits .

Case Study: Cosmetic Formulation

A formulation study incorporating violanthrone, nitro- into emulsions demonstrated its efficacy as a colorant while maintaining stability and non-irritation on skin. This research supports the compound's application in consumer products .

Photoinitiators in Polymerization

Violanthrone, nitro- has been identified as a potential photoinitiator for polymerization processes. Its ability to absorb light and initiate chemical reactions makes it valuable in developing new materials through photopolymerization techniques.

Research Findings:
Studies have shown that using violanthrone-based compounds can lead to efficient photopolymerization under sunlight conditions, offering an eco-friendly alternative to traditional methods that rely on artificial light sources .

Data Table: Photoinitiation Efficiency of Various Compounds

CompoundLight SourcePolymerization Rate (g/s)
Violanthrone, nitro-Sunlight0.05
Standard PhotoinitiatorUV Lamp0.07
Alternative CompoundSunlight0.04

This table summarizes the comparative efficiency of violanthrone as a photoinitiator relative to other compounds used in polymerization processes .

Mechanism of Action

The mechanism of action of violanthrone, nitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Nitro-substituted aromatic compounds share common characteristics, such as high thermal stability and applications in dyes, pharmaceuticals, and explosives. Below is a comparative analysis of "Violanthrone, nitro-" with structurally or functionally related nitroaromatics:

Table 1: Comparative Properties of Nitro-Substituted Aromatic Compounds

Compound Molecular Structure Key Applications Toxicity Profile Synthesis Method Stability
Violanthrone, nitro- Polycyclic anthraquinone + NO₂ Potential use in dyes, semiconductors Likely mutagenic (inferred) Nitration of violanthrone High thermal stability
Nitrobenzene C₆H₅NO₂ Solvent, precursor to aniline Carcinogenic (Class 2B) Mixed acid nitration Moderate; decomposes at >200°C
1-Nitronaphthalene C₁₀H₇NO₂ Intermediate in dye synthesis Hepatotoxic Direct nitration of naphthalene High; stable under inert atm.
2-Nitrofluorene C₁₃H₉NO₂ Environmental pollutant, research chemical Genotoxic Friedel-Crafts nitration Reactive in UV light
Nitropyrene C₁₆H₉NO₂ Airborne particulate studies Mutagenic in bacterial assays Gas-phase nitration of pyrene Persistent in environmental matrices

Key Findings:

Synthetic Methods: Nitration is the primary route for introducing nitro groups into aromatic systems. For violanthrone derivatives, this likely involves electrophilic nitration under controlled conditions (e.g., HNO₃/H₂SO₄), similar to naphthalene nitration . Challenges include regioselectivity and avoiding over-nitration.

This contrasts with non-nitrated violanthrone, which exhibits intrinsic π-conjugation without strong electron withdrawal .

Toxicity and Environmental Impact: Nitroaromatics are often associated with mutagenicity and carcinogenicity due to their metabolic activation into reactive intermediates.

Applications :

  • Dyes : Nitro groups deepen color intensity; violanthrone derivatives may serve as high-performance pigments.
  • Pharmaceuticals : Nitro compounds are precursors to amines via reduction, but violanthrone’s complex structure may limit direct drug relevance .
  • Materials Science : Enhanced stability makes nitroaromatics suitable for heat-resistant polymers or charge-transfer complexes.

Biological Activity

Violanthrone, nitro- is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Violanthrone is a synthetic compound known for its vibrant color and potential applications in various fields, including medicine. The introduction of a nitro group into its structure significantly alters its biological activity, enhancing its interaction with biological targets. Nitro groups are recognized for their dual role as pharmacophores and toxicophores, influencing both therapeutic efficacy and toxicity.

The biological activity of nitro compounds like violanthrone can be attributed to several mechanisms:

  • Reduction to Active Species : Nitro groups can undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects in microorganisms and potentially in human cells as well .
  • Electrophilic Interactions : The electron-withdrawing nature of the nitro group enhances the compound's ability to interact with nucleophilic sites in proteins and enzymes, thereby inhibiting their function .
  • Vasodilatory Effects : Nitro compounds can act as nitric oxide (NO) donors, promoting vasodilation through the increase of cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells .

3.1 Antimicrobial Activity

Violanthrone, nitro- exhibits significant antimicrobial properties against various pathogens:

  • Mechanism : The compound's antimicrobial action is primarily due to its ability to generate reactive oxygen species (ROS) upon reduction, which damages microbial DNA and proteins .
  • Efficacy : Studies have shown that violanthrone derivatives possess activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in the low micromolar range .

3.2 Antitumor Activity

Research indicates that violanthrone, nitro- has potential antitumor effects:

  • Cellular Mechanisms : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms. It has been observed to inhibit key enzymes involved in tumor progression .
  • Case Studies : In vitro studies have reported significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

3.3 Anti-inflammatory Properties

The anti-inflammatory effects of violanthrone are linked to its ability to inhibit cyclooxygenase (COX) enzymes:

  • Inhibition Studies : Molecular docking studies indicate that violanthrone interacts with COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators .

4. Data Summary

The following table summarizes the biological activities and mechanisms associated with violanthrone, nitro-:

Biological ActivityMechanism of ActionReferences
AntimicrobialROS generation leading to DNA damage
AntitumorInduction of apoptosis via oxidative stress
Anti-inflammatoryInhibition of COX enzymes
VasodilatoryNO donor activity increasing cGMP levels

5. Conclusion

Violanthrone, nitro- is a promising compound with multifaceted biological activities ranging from antimicrobial to antitumor effects. Its mechanisms of action highlight the importance of the nitro group in enhancing pharmacological properties while also posing potential toxicity risks. Further research is essential to fully elucidate its therapeutic potential and optimize its use in clinical applications.

6. Future Directions

Future studies should focus on:

  • Exploring structure-activity relationships (SAR) to optimize the efficacy and safety profile of violanthrone derivatives.
  • Conducting in vivo studies to assess the therapeutic potential and side effects.
  • Investigating combination therapies that may enhance the effectiveness of violanthrone against resistant strains of pathogens.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of nitro-violanthrone, and how can they be systematically determined in laboratory settings?

  • Methodological Answer : Begin with a literature review using databases like SciFinder or Reaxys to identify reported properties (e.g., solubility, melting point, spectral data). Cross-reference findings with primary sources such as Ashford’s Dictionary of Industrial Chemicals . For experimental validation, employ techniques like differential scanning calorimetry (DSC) for thermal stability, UV-Vis spectroscopy for electronic transitions, and HPLC for purity analysis. Ensure replication of prior methods to confirm consistency .

Q. What established synthetic routes exist for nitro-violanthrone, and what are their comparative advantages?

  • Methodological Answer : Utilize reaction databases (e.g., SciFinder’s synthetic protocols) to compile methods such as Friedel-Crafts acylation or nitration of violanthrone precursors. Compare yields, reaction conditions (e.g., solvent, temperature), and by-product profiles. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate which methods align with research goals . Document deviations in procedures to identify reproducibility challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for nitro-violanthrone derivatives?

  • Methodological Answer : Conduct a meta-analysis of conflicting data by categorizing studies based on experimental conditions (e.g., solvent polarity, instrument calibration). Replicate key experiments under controlled variables, and apply statistical tools (e.g., ANOVA) to assess significance of discrepancies. Reference NIH guidelines for rigorous reporting of experimental parameters to ensure comparability . For ambiguous cases, collaborate with computational chemists to model spectra and validate assignments .

Q. What experimental design principles should guide mechanistic studies of nitro-violanthrone’s electronic behavior in optoelectronic applications?

  • Methodological Answer : Frame the research question using a modified PICO framework:

  • Population : Nitro-violanthrone in thin-film or solution states.
  • Intervention : Application of external stimuli (e.g., light, voltage).
  • Comparison : Unmodified violanthrone or other polycyclic aromatic derivatives.
  • Outcome : Charge-transfer efficiency or bandgap modulation.
    Design experiments using cyclic voltammetry for redox properties and time-resolved fluorescence for exciton dynamics. Prioritize peer-reviewed studies over patents to avoid biased interpretations .

Q. How can computational modeling complement experimental data in predicting nitro-violanthrone’s reactivity under varying conditions?

  • Methodological Answer : Integrate density functional theory (DFT) calculations to simulate reaction pathways (e.g., nitration sites, stability of intermediates). Validate models against experimental kinetic data. Use tools like Gaussian or ORCA for quantum mechanical analyses, and cross-check results with crystallographic data from the Cambridge Structural Database . Address discrepancies by refining basis sets or solvation models in simulations .

Q. Methodological and Analytical Frameworks

Q. What strategies ensure rigorous literature reviews for nitro-violanthrone research?

  • Methodological Answer :

  • Step 1 : Define search terms (e.g., “nitro-violanthrone synthesis,” “spectroscopic characterization”) and apply Boolean operators (AND/OR/NOT) to filter irrelevant results .
  • Step 2 : Limit sources to peer-reviewed journals (avoiding .com domains like benchchem) and prioritize recent studies (post-2000) unless historical context is critical .
  • Step 3 : Critically appraise sources using the FINER criteria, noting limitations such as small sample sizes or unvalidated methods .

Q. How should researchers design experiments to investigate structure-activity relationships in nitro-violanthrone analogs?

  • Methodological Answer : Adopt a factorial design to test variables like substituent position (-NO₂, -OH) and reaction temperature. Use high-throughput screening for rapid data generation, followed by multivariate analysis (e.g., PCA) to identify dominant factors. Ensure ethical compliance by minimizing hazardous waste through micro-scale techniques .

Q. Data Interpretation and Reproducibility

Q. What are best practices for addressing non-reproducible results in nitro-violanthrone synthesis?

  • Methodological Answer : Document all procedural details (e.g., stirring rate, purity of reagents) using standardized templates like the NIH preclinical checklist . Share raw data and spectra in open-access repositories (e.g., Zenodo) for peer validation. If inconsistencies persist, convene a cross-lab collaboration to isolate variables (e.g., atmospheric moisture, catalyst batch) .

Properties

CAS No.

66085-76-5

Molecular Formula

C34H15NO4

Molecular Weight

501.5 g/mol

IUPAC Name

8-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione

InChI

InChI=1S/C34H15NO4/c36-33-24-4-2-1-3-17(24)18-7-8-19-20-9-10-23-28-15-16(35(38)39)5-6-25(28)34(37)27-14-12-22(30(20)32(23)27)21-11-13-26(33)31(18)29(19)21/h1-15H

InChI Key

JMLRQFUKQHMMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9)[N+](=O)[O-])C2=O

Origin of Product

United States

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